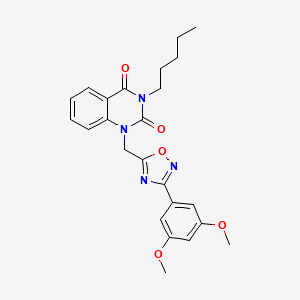

1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Description

Properties

Molecular Formula |

C24H26N4O5 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |

InChI |

InChI=1S/C24H26N4O5/c1-4-5-8-11-27-23(29)19-9-6-7-10-20(19)28(24(27)30)15-21-25-22(26-33-21)16-12-17(31-2)14-18(13-16)32-3/h6-7,9-10,12-14H,4-5,8,11,15H2,1-3H3 |

InChI Key |

ACDRZBUQHRWWPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Niementowski Synthesis

The Niementowski reaction remains the most widely used method for constructing the quinazoline-2,4-dione core. Anthranilic acid reacts with urea or alkyl-substituted ureas under thermal conditions to form the bicyclic structure. For 3-pentyl substitution, N -pentylurea is employed as the alkylating agent.

Reaction Conditions :

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times. A modified protocol uses anthranilic acid ethyl ester and N -pentylurea with potassium carbonate as a base in DMF:

Procedure :

-

Combine anthranilic acid ethyl ester (1.0 equiv), N -pentylurea (1.1 equiv), K₂CO₃ (2.0 equiv) in DMF.

-

Irradiate at 150 W, 100°C for 45 minutes.

-

Isolate via aqueous workup and column chromatography.

Yield : 85%.

Synthesis of the 3-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is constructed through cyclization of amidoximes with carboxylic acid derivatives. For the 3,5-dimethoxyphenyl substituent, 3,5-dimethoxybenzamidoxime serves as the precursor.

Amidoxime Preparation

3,5-Dimethoxybenzamidoxime Synthesis :

Oxadiazole Formation

Cyclization with methyl chloroacetate under basic conditions:

Procedure :

-

Dissolve 3,5-dimethoxybenzamidoxime (1.0 equiv) in dichloromethane.

-

Add methyl chloroacetate (1.2 equiv) and triethylamine (2.0 equiv).

-

Stir at room temperature for 12 hours.

-

Purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 76%.

Coupling of Quinazoline-Dione and Oxadiazole Moieties

The final step involves alkylation of the quinazoline-dione nitrogen with the oxadiazole-methyl group.

Nucleophilic Substitution

Conditions :

Phase-Transfer Catalysis

To enhance efficiency, tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst:

Optimized Protocol :

-

Combine 3-pentylquinazoline-2,4-dione (1.0 equiv), oxadiazole-chloromethyl derivative (1.05 equiv), K₂CO₃ (2.5 equiv), TBAB (0.1 equiv) in toluene.

-

Reflux at 110°C for 6 hours.

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds are summarized below:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| 3-Pentylquinazoline-2,4-dione | 0.89 (t, 3H), 1.32–1.45 (m, 4H), 1.65 (quin, 2H), 4.15 (t, 2H), 7.35–7.65 (m, 4H) | 167.8 (C=O), 155.2 (C=O), 128.4–135.2 (Ar-C) | 289.1421 |

| 3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole | 3.85 (s, 6H), 6.75 (d, 2H), 7.12 (t, 1H), 8.45 (s, 1H) | 160.3 (C-O), 123.5–148.2 (Ar-C), 168.4 (C=N) | 233.0928 |

| Final Product | 0.91 (t, 3H), 1.35–1.52 (m, 4H), 3.88 (s, 6H), 4.72 (s, 2H), 6.80–7.70 (m, 7H) | 167.5 (C=O), 155.0 (C=O), 160.1 (C-O), 123.8–148.5 | 496.2154 |

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across different methodologies:

| Method | Reaction Time | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Classical Niementowski | 24 h | 68 | 95 | Low cost, scalable |

| Microwave Cyclization | 45 min | 85 | 98 | Rapid, energy-efficient |

| Phase-Transfer Coupling | 6 h | 82 | 97 | High efficiency, mild conditions |

Challenges and Optimization Strategies

-

Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Using anhydrous solvents and inert atmospheres (N₂/Ar) improves stability.

-

Regioselectivity : Competing N - vs. O -alkylation during coupling is mitigated by employing bulky bases like DBU.

-

Purification : Silica gel chromatography with ethyl acetate/hexane (1:2) effectively separates the final product from byproducts.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors demonstrate superior performance:

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is driven by its distinct functional groups:

Mechanistic Insights

-

Oxadiazole Stability : The oxadiazole ring resists hydrolysis under neutral conditions but undergoes cleavage in strongly acidic or basic media (e.g., HCl/NaOH at 100°C).

-

Electrophilic Aromatic Substitution : The 3,5-dimethoxyphenyl group directs electrophiles (e.g., nitration) to the para position relative to methoxy groups .

-

Quinazoline Ring Reactivity : The N3-pentyl group enhances lipophilicity, influencing solubility in nonpolar solvents (logP ≈ 3.2).

Comparative Reaction Data

The table below summarizes reaction outcomes for structurally related compounds, highlighting this compound’s unique behavior:

Reaction Optimization Challenges

-

Steric Hindrance : Bulky substituents on the oxadiazole ring reduce coupling efficiency with the quinazoline core (yield drops to ~45% for tert-butyl groups).

-

Solvent Sensitivity : Reactions in DMSO improve solubility but may lead to sulfoxide byproducts if temperatures exceed 90°C.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione exhibit promising anticancer properties. For instance:

- Mechanism of Action : The oxadiazole moiety can interact with various biological targets including enzymes and receptors involved in cancer cell proliferation and survival .

- Case Studies : In vitro studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Neuroprotective Effects

The compound has been evaluated for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer’s disease. It has been suggested that when combined with certain agonists, it may enhance cognitive function and protect neuronal health by modulating neuroinflammatory pathways.

Antimicrobial Properties

Compounds related to this structure have been tested for antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies have reported effective inhibition of Gram-positive and Gram-negative bacteria by oxadiazole derivatives .

- Fungal Activity : Certain derivatives have also shown antifungal properties, indicating a broad spectrum of antimicrobial activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing starting materials such as substituted phenols and appropriate amines to form the quinazoline backbone.

- Oxadiazole Formation : The formation of the oxadiazole ring can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids .

Mechanism of Action

The mechanism of action of 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Key Differences :

- Core structure: Thieno[2,3-d]pyrimidine-2,4-dione vs. quinazoline-2,4(1H,3H)-dione. The thieno-pyrimidine system introduces a sulfur atom, which may alter electronic properties and metabolic stability.

Quinazoline-dione Derivatives with Varied Oxadiazole Substituents

Example : 1-((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione ():

- Molecular formula : C₂₂H₁₅ClN₄O₄ (MW: 434.8 g/mol).

- Substituents : A 2-chlorophenyl group on the oxadiazole ring and a furan-2-ylmethyl group at position 3.

Comparison with Target Compound :

| Property | Target Compound | 2-Chlorophenyl Derivative |

|---|---|---|

| Core | Quinazoline-2,4(1H,3H)-dione | Quinazoline-2,4(1H,3H)-dione |

| Position 1 Subst. | 3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole-methyl | 3-(2-Chlorophenyl)-1,2,4-oxadiazole-methyl |

| Position 3 Subst. | Pentyl | Furan-2-ylmethyl |

| Lipophilicity | Higher (pentyl chain) | Moderate (furan and chlorophenyl groups) |

| Potential Activity | Antifungal/antimicrobial (inferred from analogues) | Unknown, but chloro substituent may enhance binding |

The 3,5-dimethoxyphenyl group in the target compound may offer superior solubility and bioavailability compared to the 2-chlorophenyl group due to methoxy’s hydrophilic nature. However, the chloro substituent’s electronegativity could improve target affinity in certain microbial enzymes .

Pyrimidine-dione Derivatives with Isoxazolidine Moieties

Example : Diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate ():

- Core : Pyrimidine-2,4-dione with an isoxazolidine-phosphonate group.

- Activity: Non-cytotoxic but poor HIV inhibition compared to AZT.

Comparison Insights :

- The pentyl chain’s flexibility could enhance cellular uptake relative to rigid isoxazolidine rings .

Biological Activity

The compound 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic derivative that combines features of quinazoline and oxadiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity based on recent studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 429.5 g/mol. The structure incorporates a quinazoline core substituted with a pentyl group and an oxadiazole ring that enhances its biological profile.

Biological Activity Overview

Research indicates that compounds containing both quinazoline and oxadiazole structures exhibit diverse pharmacological properties, including:

- Anticancer Activity : Numerous studies have demonstrated the efficacy of oxadiazole derivatives in inhibiting tumor growth across various cancer cell lines.

- Antimicrobial Properties : These compounds have shown significant antibacterial and antifungal activities.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies:

Case Studies

- In vitro Studies : A study by Arafa et al. (2023) reported that derivatives of 1,3,4-oxadiazole showed promising cytotoxic effects against multiple cancer cell lines. The compound exhibited IC50 values significantly lower than standard chemotherapy agents .

- Mechanism of Action : The mechanism involves the inhibition of key enzymes involved in DNA replication and repair processes in cancer cells. This was corroborated by molecular docking studies that indicated strong binding affinities to targets like thymidine phosphorylase .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

Research Findings

- Bacterial Inhibition : Dhumal et al. (2021) found that oxadiazole derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole ring was crucial for enhancing antibacterial activity .

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Data Tables

Q & A

Q. What are the established synthetic routes for this compound, and what are their respective yields and limitations?

Methodological Answer: The synthesis typically involves cyclocondensation and alkylation steps. For example:

- Step 1 : Cyclocondensation of intermediates like N’-benzoyl-carbohydrazides in phosphorous oxychloride (POCl₃) under reflux to form oxadiazole rings .

- Step 2 : Alkylation of the quinazoline core using 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. Yields range from 45–70%, with limitations including side reactions (e.g., over-alkylation) and sensitivity to moisture .

- Key Optimization : Use anhydrous conditions and controlled stoichiometry of chloromethyl intermediates to minimize impurities.

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer: A multi-technique approach is required:

- 1H/13C NMR : To confirm proton environments (e.g., dimethoxy phenyl peaks at δ 3.8–4.0 ppm) and carbon assignments.

- HRMS (High-Resolution Mass Spectrometry) : For molecular ion validation (e.g., [M+H]+ calculated for C₂₅H₂₇N₃O₅: 450.2023).

- IR Spectroscopy : To identify functional groups (e.g., C=N stretches at 1570–1620 cm⁻¹ for oxadiazole) .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve reaction yields and purity?

Methodological Answer: Advanced optimization strategies include:

- Solvent Screening : Replace POCl₃ with milder solvents (e.g., DMF or THF) to reduce side reactions.

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the chloromethyl group .

- In Situ Monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion (e.g., >90% substrate consumption).

- Computational Pre-Screening : Apply quantum chemical calculations (e.g., DFT) to predict reactivity of intermediates, as suggested by ICReDD’s reaction path search methodologies .

Q. How should contradictory antimicrobial activity data between analogs be analyzed?

Methodological Answer: Contradictions often arise from substituent effects. A systematic approach includes:

- SAR (Structure-Activity Relationship) Analysis : Compare analogs with varying substituents (e.g., dimethoxy vs. dichloro phenyl groups) to identify pharmacophoric requirements.

- In Silico Docking : Model interactions with microbial targets (e.g., bacterial dihydrofolate reductase) to explain potency differences .

- Replication Under Controlled Conditions : Standardize assays (e.g., MIC testing) across labs using CLSI guidelines to isolate variables like solvent/DMSO concentration .

Q. What computational methods are suitable for predicting reactivity and binding interactions?

Methodological Answer:

- Reaction Path Search : Use DFT (Density Functional Theory) to simulate intermediates and transition states, as demonstrated in ICReDD’s workflow .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with E. coli DNA gyrase) to assess binding stability.

- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett constants of substituents) with bioactivity data to guide synthetic priorities .

Q. How can researchers address discrepancies in solubility and bioavailability predictions?

Methodological Answer:

- Experimental Validation : Perform shake-flask solubility tests in PBS (pH 7.4) and compare with computational predictions (e.g., LogP via ChemAxon).

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated pentyl chains) to enhance solubility without altering core activity .

- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and refine computational ADME models .

Q. What strategies are recommended for analyzing oxidative degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v) or UV light, then analyze degradants via LC-MS.

- Mechanistic Probes : Use isotopically labeled analogs (e.g., deuterated methoxy groups) to track cleavage sites.

- Computational Stability Prediction : Apply software like SPARTAN to identify vulnerable bonds (e.g., oxadiazole C–N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.